molecular formula C13H11FIN3O2 B1398096 2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide CAS No. 871700-26-4

2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide

Cat. No.: B1398096
CAS No.: 871700-26-4
M. Wt: 387.15 g/mol
InChI Key: NTVQGIQRXWIFGO-UHFFFAOYSA-N
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Description

2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide is a complex organic compound with the molecular formula C13H11FIN3O2

Preparation Methods

The synthesis of 2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide typically involves multiple steps, starting with the preparation of the core phenyl ring. One common synthetic route includes the following steps:

  • Bromination: : The starting material, 2-fluoroaniline, undergoes bromination to introduce the iodine atom at the 4-position.

  • Cyclopropanation: : The cyclopropyl group is introduced using cyclopropane derivatives under specific reaction conditions.

  • Cyano Group Addition: : The cyano group is added to the compound through a cyanoation reaction.

  • Carbamoylation: : Finally, the carbamoyl group is introduced using appropriate reagents and reaction conditions.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the cyano and carbamoyl groups, often involving nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, depending on the specific reaction type. Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in research and industrial applications.

Scientific Research Applications

2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide has several scientific research applications, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: : Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The cyano and carbamoyl groups play crucial roles in these interactions, affecting various biological processes and chemical reactions.

Comparison with Similar Compounds

When compared to similar compounds, 2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 2-Cyano-N-ethyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide

  • 2-Cyano-N-methyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide

  • 2-Cyano-N-phenyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide

Properties

IUPAC Name

2-cyano-N-cyclopropyl-N-[(2-fluoro-4-iodophenyl)carbamoyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FIN3O2/c14-10-7-8(15)1-4-11(10)17-13(20)18(9-2-3-9)12(19)5-6-16/h1,4,7,9H,2-3,5H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVQGIQRXWIFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C(=O)CC#N)C(=O)NC2=C(C=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732729
Record name 2-Cyano-N-cyclopropyl-N-[(2-fluoro-4-iodophenyl)carbamoyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871700-26-4
Record name 2-Cyano-N-cyclopropyl-N-[[(2-fluoro-4-iodophenyl)amino]carbonyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871700-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-cyclopropyl-N-[(2-fluoro-4-iodophenyl)carbamoyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, to 1-cyclopropyl-3-(2-fluoro-4-iodo-phenyl)-urea 48 (167 g) and cyanoacetic acid 73 (80.0 g), was added N,N-dimethylformamide (836 ml), and methanesulfonyl chloride (72.8 ml) was added dropwise with stirring at room temperature. The mixture was stirred at room temperature for 4 hrs. The reaction mixture was cooled with water, and water-isopropanol [2:1 (volume ratio), 1670 ml] was added dropwise. The mixture was stirred under water-cooling for 1 hr, and the precipitated crystals were collected by filtration and dried to give 1-(2-cyano-acetyl)-1-cyclopropyl-3-(2-fluoro-4-iodo-phenyl)-urea 74 (192 g).
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
836 mL
Type
reactant
Reaction Step One
Quantity
72.8 mL
Type
reactant
Reaction Step One
Quantity
1670 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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